REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[C:4]([CH3:11])[CH:3]=1.[S:12](=[O:16])(=[O:15])([OH:14])N>>[NH2:1][C:2]1[C:7]([S:12]([OH:16])(=[O:15])=[O:14])=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[C:4]([CH3:11])[CH:3]=1
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
NC1=CC(=C(C=C1)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
198 g
|
Type
|
reactant
|
Smiles
|
S(N)(O)(=O)=O
|
Name
|
one
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
below are reacted analogously to Example 2
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=C(C=C1S(=O)(=O)O)[N+](=O)[O-])C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |